

"tert-Butyl 3-aminobenzylcarbamate" molecular weight

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Compound of Interest

Compound Name: *tert-Butyl 3-aminobenzylcarbamate*

Cat. No.: *B121111*

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Technical Guide: tert-Butyl 3-aminobenzylcarbamate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl 3-aminobenzylcarbamate**, a chemical intermediate with applications in organic synthesis and medicinal chemistry. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties

The fundamental properties of **tert-Butyl 3-aminobenzylcarbamate** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Weight	222.28 g/mol	[1][2]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	[1][2]
CAS Number	147291-66-5	[1]
Appearance	White to off-white powder	[3]
Density	1.095 g/cm ³	[3]
Boiling Point	386.028 °C	[3]
Flash Point	187.263 °C	[3]
Exact Mass	222.136827821 Da	[2][3]

Experimental Protocol: Synthesis of tert-Butyl 3-aminobenzylcarbamate

The following protocol details the synthesis of **tert-Butyl 3-aminobenzylcarbamate** from its nitro precursor, tert-butyl 3-nitrobenzylcarbamate.

Materials:

- tert-butyl 3-nitrobenzylcarbamate
- Ethanol
- 10% Palladium on carbon (Pd-C)
- Hydrogen gas (H₂)
- Diatomaceous earth
- Standard laboratory glassware and filtration apparatus

Procedure:

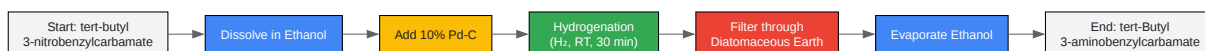
- A solution of tert-butyl 3-nitrobenzylcarbamate (0.69 g, 2.73 mmol) is prepared in ethanol (20 mL).[1]
- To this solution, 10% Pd-C (50 mg) is added as a catalyst.[1]
- The resulting mixture is stirred for 30 minutes at room temperature under a hydrogen atmosphere.[1]
- The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
- Upon completion of the reaction, the mixture is filtered through diatomaceous earth to remove the Pd-C catalyst. The filter cake is washed with ethanol.[1]
- The ethanol is evaporated from the filtrate under reduced pressure to yield **tert-butyl 3-aminobenzylcarbamate**. [1]

Results:

This procedure yields **tert-butyl 3-aminobenzylcarbamate** (0.6 g, 98% yield).[1] The product can be characterized by NMR spectroscopy. The ^1H NMR spectrum (400 MHz, CDCl_3) shows the following chemical shifts (δ): 7.22 (s, 1H), 7.10-7.00 (t, 1H), 6.70-6.60 (d, 1H), 6.60-6.50 (m, 1H), 4.20 (bs, 2H), 1.40 (s, 9H).[1]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **tert-Butyl 3-aminobenzylcarbamate**.



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Caption: Synthesis of **tert-Butyl 3-aminobenzylcarbamate**.

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References

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